molecular formula C10H8BrFO2 B2792719 7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one CAS No. 1094253-85-6

7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one

Katalognummer B2792719
CAS-Nummer: 1094253-85-6
Molekulargewicht: 259.074
InChI-Schlüssel: HRBDMMSPQWNADI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one” is a novel compound that has been synthesized and studied for its potential applications . It is part of the benzoxepin family of compounds, which have attracted interest due to their synthetic and biological applications .


Synthesis Analysis

The synthesis of this compound involves a regioselective one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectra . The exact structure and conformation of the compound can be further studied using advanced techniques like X-ray crystallography.


Chemical Reactions Analysis

The compound is involved in a one-pot reaction with various aromatic aldehydes . The exact mechanism of this reaction and the factors influencing its rate and selectivity can be further investigated.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Agents

One of the significant applications of this compound is in the field of cancer research. It has been used in the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, which have shown remarkable anti-cancer activity against various human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .

Molecular Docking Studies

The compound has been used in molecular docking studies, which are computational procedures used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . This is particularly useful in drug design where the docking simulation can predict the strength of association or binding affinity between two molecules using scoring functions.

Chemotherapeutic Agents

The compound’s derivatives have been used as scaffolds to develop new chemotherapeutic agents. Despite the remarkable tool of chemotherapy to treat cancer, developing new chemotherapeutic agents is highly needed because of undesirable side effects and increasing resistance to existing agents .

Antibacterial Agents

The 1,4-benzoxazine and its compounds, which include the 7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one, have shown antibacterial activities . This makes it a potential candidate for the development of new antibacterial drugs.

Antithrombotic Agents

The 1,4-benzoxazine and its compounds have also shown antithrombotic activities . Antithrombotic agents are drugs that reduce the formation of blood clots, and they are used in the treatment of thrombosis and embolism.

Anticonvulsant Agents

The 1,4-benzoxazine and its compounds have demonstrated anticonvulsant activities . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Zukünftige Richtungen

The compound shows promising anticancer activity, making it a potential candidate for further studies and development into a therapeutic agent . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting in vivo studies to assess the efficacy and safety of the compound in a biological system. Further, the compound could also be tested for other potential therapeutic applications based on its chemical structure and properties.

Eigenschaften

IUPAC Name

7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-6-4-7-9(13)2-1-3-14-10(7)8(12)5-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBDMMSPQWNADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C(=CC(=C2)Br)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.